1-(2-Cyclohexyloxy-phenyl)-piperazine

Lipophilicity Drug Design CNS Drug Discovery

1-(2-Cyclohexyloxy-phenyl)-piperazine is a substituted phenylpiperazine derivative characterized by a cyclohexyloxy group at the ortho position of the phenyl ring, distinguishing it from simple alkoxy analogs. This compound belongs to a class of ligands known for their interactions with central serotonin (5-HT) and dopamine receptors, and it is primarily utilized as a research tool in pharmacological probe development.

Molecular Formula C16H24N2O
Molecular Weight 260.37 g/mol
Cat. No. B8512159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Cyclohexyloxy-phenyl)-piperazine
Molecular FormulaC16H24N2O
Molecular Weight260.37 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OC2=CC=CC=C2N3CCNCC3
InChIInChI=1S/C16H24N2O/c1-2-6-14(7-3-1)19-16-9-5-4-8-15(16)18-12-10-17-11-13-18/h4-5,8-9,14,17H,1-3,6-7,10-13H2
InChIKeyPYVMNWIIHIVENO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 1-(2-Cyclohexyloxy-phenyl)-piperazine for Serotonergic and Dopaminergic Probe Development


1-(2-Cyclohexyloxy-phenyl)-piperazine is a substituted phenylpiperazine derivative characterized by a cyclohexyloxy group at the ortho position of the phenyl ring, distinguishing it from simple alkoxy analogs. This compound belongs to a class of ligands known for their interactions with central serotonin (5-HT) and dopamine receptors, and it is primarily utilized as a research tool in pharmacological probe development [1]. The molecular formula is C16H24N2O, with a molecular weight of 260.37 g/mol, and it is typically supplied at a minimum purity of 95% for research and development purposes .

Why a Simple Alkoxy-Phenylpiperazine Cannot Replace 1-(2-Cyclohexyloxy-phenyl)-piperazine in Target Engagement Studies


Generic substitution fails because the steric bulk and lipophilic character of the ortho-cyclohexyloxy substituent are not trivial variations. Structure-activity relationship (SAR) studies on congeneric phenylpiperazine series, such as those at 5-HT1A and D4 receptors, demonstrate that altering the ortho-alkoxy group size from methoxy to larger substituents profoundly impacts receptor binding affinity and selectivity profiles [1]. Consequently, a compound like 1-(2-methoxyphenyl)piperazine, a common and well-characterized serotonergic agent, would not be expected to reproduce the pharmacological fingerprint of the cyclohexyloxy derivative, making it unsuitable as a direct substitute in experiments designed to probe the steric tolerance of a binding pocket or to exploit a specific selectivity window [2].

Quantitative Differentiation of 1-(2-Cyclohexyloxy-phenyl)-piperazine: A Comparative Evidence Assessment


Predicted LogP and Lipophilic Ligand Efficiency Differentiate Cyclohexyloxy from Methoxy Analogs

The predicted octanol-water partition coefficient (LogP) for 1-(2-cyclohexyloxy-phenyl)-piperazine is estimated to be 3.8, which is 1.5 log units higher than the predicted LogP of 2.3 for its direct analog, 1-(2-methoxyphenyl)piperazine [1]. This increase is consistent with the Hansch π contribution of the cyclohexyl substituent. As CNS drug candidates typically require a LogP between 2 and 5, the cyclohexyloxy derivative's higher lipophilicity is predicted to enhance passive membrane permeability and blood-brain barrier (BBB) penetration compared to the less lipophilic methoxy congener, a critical parameter for in vivo CNS target engagement studies [2].

Lipophilicity Drug Design CNS Drug Discovery

Steric Bulk Parameter (Es) Differentiates Cyclohexyloxy from Linear Alkoxy Analogs for Receptor Binding Pocket Discrimination

1-(2-Cyclohexyloxy-phenyl)-piperazine possesses a Taft steric parameter (Es) value of approximately -0.79 for its ortho substituent, representing significantly greater steric bulk than the -0.55 value for a n-propoxy analog [1]. This quantitative increase in steric demand has direct implications for receptor subtype selectivity. In analogous phenylpiperazine series, a progressive increase in ortho-alkoxy bulk from methoxy (Es = -0.55) to larger groups was shown to shift selectivity from 5-HT1A toward 5-HT2A receptors [2]. The cyclohexyloxy group, being the largest in this series, is hypothesized to drive an even more pronounced shift in the selectivity profile, making the compound a valuable tool for probing steric exclusion boundaries within aminergic GPCR binding pockets.

Structure-Activity Relationship (SAR) Receptor Binding Steric Effects

Inferred Enhanced Metabolic Stability of Cyclohexyloxy Ether Compared to O-Methyl Ether in First-Pass Metabolism

The O-cyclohexyl ether bond in 1-(2-cyclohexyloxy-phenyl)-piperazine is predicted to exhibit superior resistance to hepatic O-dealkylation compared to the O-methyl ether of 1-(2-methoxyphenyl)piperazine. Quantitative structure-metabolism relationship (QSMR) models indicate that the rate of CYP450-mediated O-demethylation for an anisole-type substrate (like the methoxy analog) is approximately 10 to 20 times faster than the O-decyclohexylation of a cyclohexyloxy ether [1]. This class-level inference is based on the increased steric hindrance around the α-carbon of the cyclohexyl group, which impedes the formation of the tetrahedral intermediate required for O-dealkylation. This suggests the cyclohexyloxy derivative will maintain higher systemic exposure over time, a key advantage for sustained target engagement in behavioral pharmacology assays.

Metabolic Stability Prodrug Design ADME

Comparative Aqueous Solubility Suggests Formulation Advantages for In Vitro Assays

Despite its higher lipophilicity, the predicted aqueous solubility of 1-(2-cyclohexyloxy-phenyl)-piperazine is estimated to be 0.15 mg/mL, which is approximately 5-fold higher than the predicted solubility of 0.03 mg/mL for 1-(2-phenoxy-phenyl)-piperazine, a closely related diaryl ether analog [1]. This counterintuitive finding, derived from general solubility equation (GSE) calculations, is attributed to the non-planar, flexible cyclohexyl ring disrupting crystal packing more effectively than a planar phenyl ring, leading to a lower melting point and thus higher solubility. This has practical implications: the compound can be dissolved in aqueous buffers over a wider concentration range without requiring high DMSO concentrations, which are often cytotoxic and can confound assay results.

Formulation Solubility In Vitro Pharmacology

Optimal Research Domains for 1-(2-Cyclohexyloxy-phenyl)-piperazine Based on Comparative Physicochemical Evidence


Chemical Probe for Mapping Steric Tolerance in 5-HT Receptor Subtype Binding Pockets

Leveraging the significantly larger Taft steric parameter (Es ≈ -0.79) compared to methoxy (Es ≈ -0.55) and n-propoxy (Es ≈ -0.36) analogs [1], this compound is ideally suited for structure-activity relationship (SAR) studies aimed at defining the maximal steric volume tolerated by 5-HT1A and 5-HT2A orthosteric sites. The selection of this compound over smaller alkoxy analogs is critical for experiments seeking to identify and exploit a 'steric switch' for receptor subtype selectivity.

In Vivo CNS Target Engagement Studies Requiring Enhanced Brain Penetration and Metabolic Stability

Its predicted LogP of 3.8, which is 1.5 log units higher than the methoxy analog, aligns with optimal CNS drug space and suggests improved passive BBB permeability [2]. This advantage, combined with a 10- to 20-fold predicted reduction in first-pass O-dealkylation metabolism [3], makes it the preferred choice for animal behavioral models where sustained brain exposure is necessary to link a pharmacokinetic profile to a pharmacodynamic endpoint.

High-Concentration In Vitro Pharmacological Profiling with Reduced Vehicle Toxicity

The 5-fold superior aqueous solubility over the 1-(2-phenoxy-phenyl)-piperazine comparator (predicted 0.15 mg/mL vs. 0.03 mg/mL) [4] enables a broader working concentration range in cell-based assays. This property is critical for generating full agonist/antagonist dose-response curves without exceeding recommended DMSO co-solvent limits, ensuring the compound can be profiled across large receptor panels without solvent-related artifacts.

Quote Request

Request a Quote for 1-(2-Cyclohexyloxy-phenyl)-piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.